![molecular formula C13H15N3O2 B14897959 n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine](/img/structure/B14897959.png)
n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: is a chemical compound that features a benzo[d][1,3]dioxole ring and a pyrazole ring connected via an ethanamine linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the pyrazole ring: The pyrazole ring can be synthesized separately through the reaction of hydrazine with 1,3-diketones, followed by coupling with the benzo[d][1,3]dioxole derivative.
Linking the two rings: The final step involves the formation of the ethanamine linker, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The pyrazole ring can be reduced under suitable conditions, leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.
Material Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its incorporation into polymers may impart unique properties, such as enhanced stability or specific interactions with other molecules.
作用機序
The mechanism of action of n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
- n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine hydrochloride
- 1-(benzo[d][1,3]dioxol-4-yl)-N,N-dimethylmethanamine hydrochloride
- 1-(benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride
Uniqueness: this compound is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-4-ylmethyl)-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C13H15N3O2/c1-3-11(13-12(4-1)17-10-18-13)9-14-6-8-16-7-2-5-15-16/h1-5,7,14H,6,8-10H2 |
InChIキー |
ODAIDIKIIPSFAQ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC(=C2O1)CNCCN3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




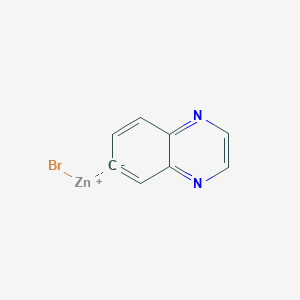

![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)
![5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine](/img/structure/B14897912.png)
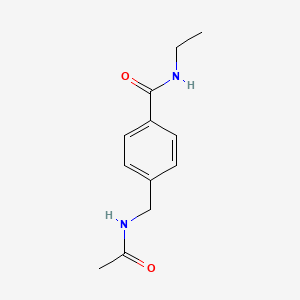
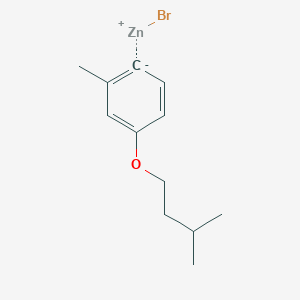
![2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine](/img/structure/B14897929.png)
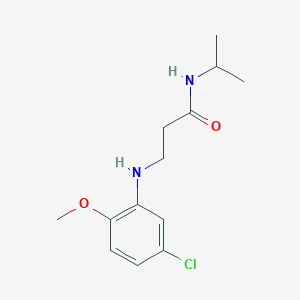

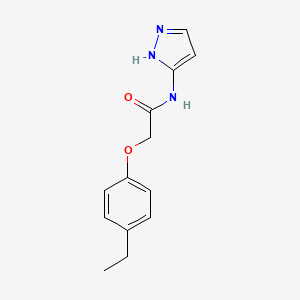

![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)
